molecular formula C14H19BrN2O3 B12841275 Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12841275
M. Wt: 343.22 g/mol
InChI Key: VUBGTCXTPCVVNB-UHFFFAOYSA-N
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Description

Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a bromopyridinyl group, and a pyrrolidine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-bromopyridin-2-ol. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving pyrrolidine and pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes or receptors, while the pyrrolidine moiety can influence the compound’s overall conformation and reactivity. These interactions can modulate biological processes and lead to the desired effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((2-bromopyridin-3-yl)oxy)pyrrolidine-1-carboxylate
  • Tert-butyl 3-((4-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • Tert-butyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the specific position of the bromine atom on the pyridinyl group, which can influence its reactivity and binding interactions. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBGTCXTPCVVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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